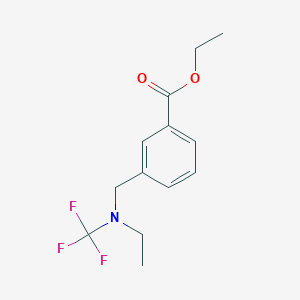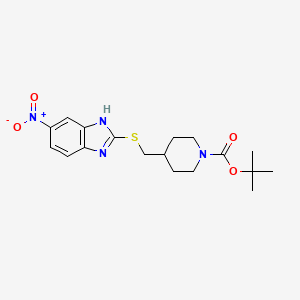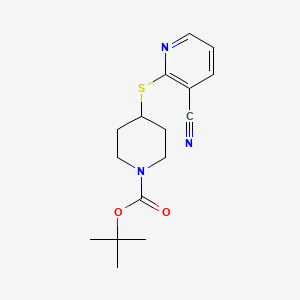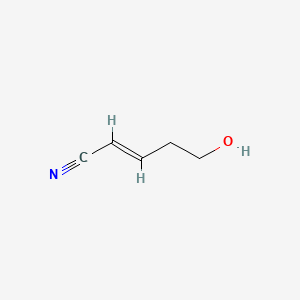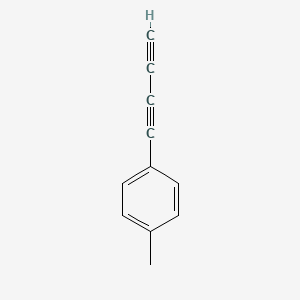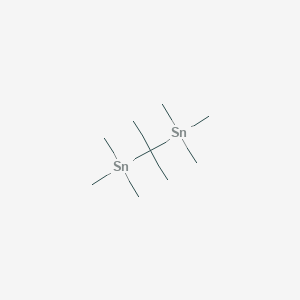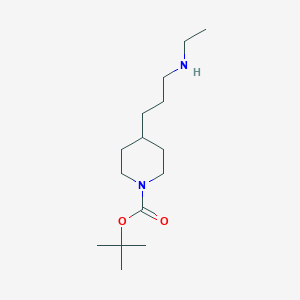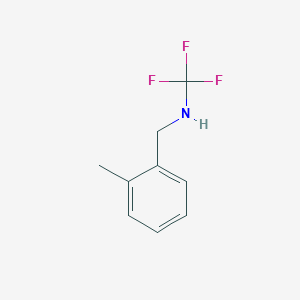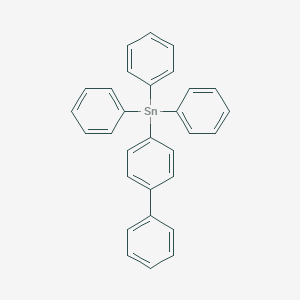
Triphenyl-(4-phenylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl-(4-phenylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one 4-phenylphenyl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenyl-(4-phenylphenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides in the presence of a palladium catalyst . The reaction typically proceeds under mild conditions, making it a convenient method for the preparation of various organotin compounds.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyl-(4-phenylphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like hydrochloric acid (HCl) are employed.
Major Products Formed:
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Triphenyl-(4-phenylphenyl)stannane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Mécanisme D'action
The mechanism of action of triphenyl-(4-phenylphenyl)stannane involves the formation of reactive intermediates through homolytic cleavage of the tin-carbon bonds. These intermediates can participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl groups attached to the tin atom .
Comparaison Avec Des Composés Similaires
Triphenylstannane: Similar in structure but lacks the 4-phenylphenyl group.
Tributyltin hydride: Another organotin compound used in radical reactions but with different alkyl groups attached to the tin atom.
Triphenyl(2-propynyl)stannane: Contains a propynyl group instead of the 4-phenylphenyl group.
Uniqueness: Triphenyl-(4-phenylphenyl)stannane is unique due to the presence of the 4-phenylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
41411-81-8 |
|---|---|
Formule moléculaire |
C30H24Sn |
Poids moléculaire |
503.2 g/mol |
Nom IUPAC |
triphenyl-(4-phenylphenyl)stannane |
InChI |
InChI=1S/C12H9.3C6H5.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h1,3-10H;3*1-5H; |
Clé InChI |
UBCFSMYKOIZDGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
